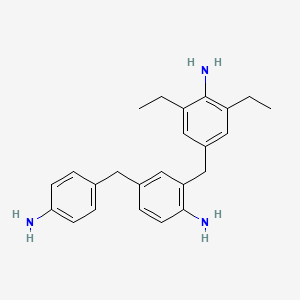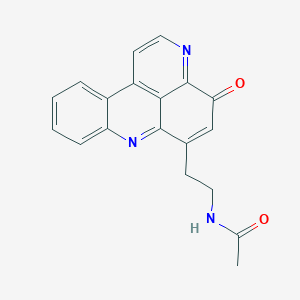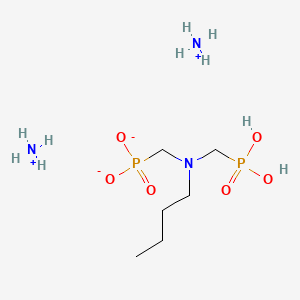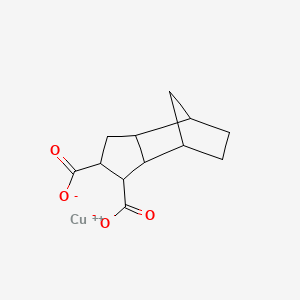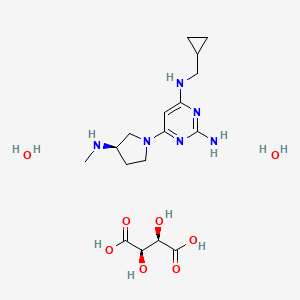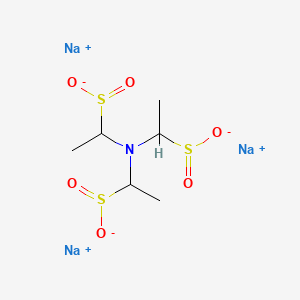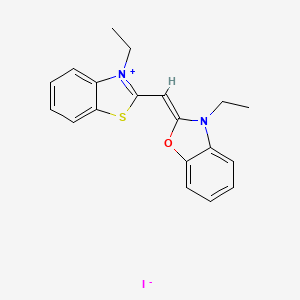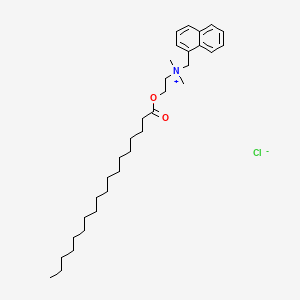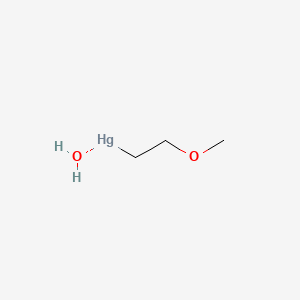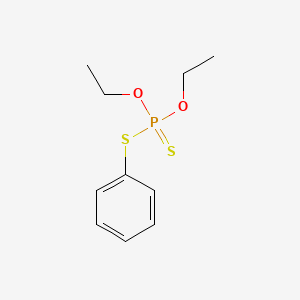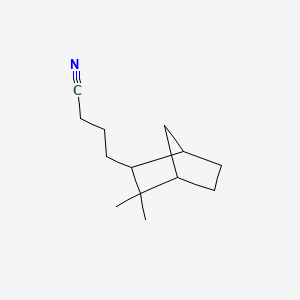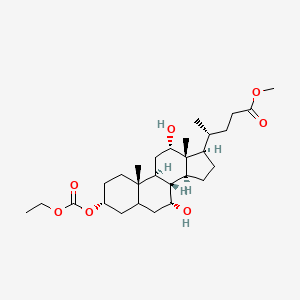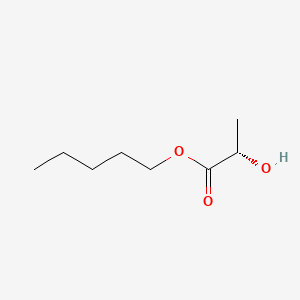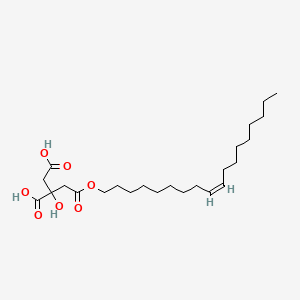
(Z)-(9-Octadecenyl) dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-(9-Octadecenyl) dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate is a complex organic compound with a unique structure that combines a long-chain hydrocarbon with a tricarboxylate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(9-Octadecenyl) dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate typically involves the esterification of citric acid with (Z)-9-octadecenol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and advanced purification techniques ensures the production of a high-quality product suitable for various applications.
化学反应分析
Types of Reactions
(Z)-(9-Octadecenyl) dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate can undergo several types of chemical reactions, including:
Oxidation: The hydrocarbon chain can be oxidized to form various oxygenated derivatives.
Reduction: The tricarboxylate group can be reduced to form alcohols or aldehydes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary alcohols.
科学研究应用
(Z)-(9-Octadecenyl) dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems and bioactive compounds.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
作用机制
The mechanism by which (Z)-(9-Octadecenyl) dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate exerts its effects involves interactions with various molecular targets and pathways. The tricarboxylate group can chelate metal ions, affecting enzymatic activities and cellular processes. The hydrocarbon chain can interact with lipid membranes, altering their properties and influencing cell signaling pathways.
相似化合物的比较
Similar Compounds
- (Z)-9-Octadecenyl dihydrogen phosphate
- (Z)-9-Octadecenyl dihydrogen sulfate
- (Z)-9-Octadecenyl dihydrogen carbonate
Uniqueness
(Z)-(9-Octadecenyl) dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate is unique due to its combination of a long-chain hydrocarbon with a tricarboxylate group. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
属性
CAS 编号 |
85586-84-1 |
|---|---|
分子式 |
C24H42O7 |
分子量 |
442.6 g/mol |
IUPAC 名称 |
2-hydroxy-2-[2-[(Z)-octadec-9-enoxy]-2-oxoethyl]butanedioic acid |
InChI |
InChI=1S/C24H42O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-31-22(27)20-24(30,23(28)29)19-21(25)26/h9-10,30H,2-8,11-20H2,1H3,(H,25,26)(H,28,29)/b10-9- |
InChI 键 |
QPXDCWRAUMXWMG-KTKRTIGZSA-N |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCCOC(=O)CC(CC(=O)O)(C(=O)O)O |
规范 SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)CC(CC(=O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


